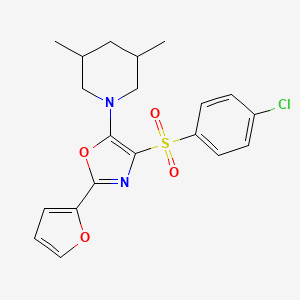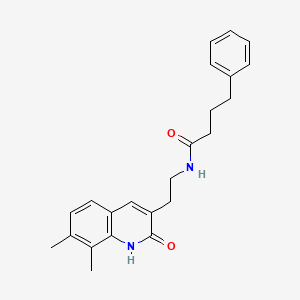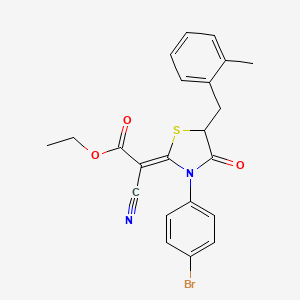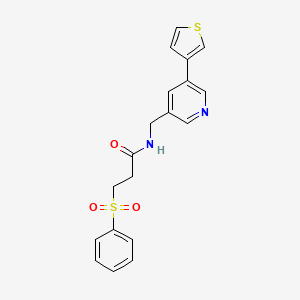![molecular formula C12H16N2O3 B2846741 N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide CAS No. 2094538-13-1](/img/structure/B2846741.png)
N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-N-[2-(pyridin-2-yloxy)ethyl]prop-2-enamide is a chemical compound that is commonly referred to as HEPP. It is a synthetic compound that has been used in scientific research for various purposes.
Mécanisme D'action
HEPP is a small molecule that can bind to proteins and modulate their activity. The mechanism of action of HEPP is not fully understood, but it is believed to involve the disruption of protein-protein interactions. HEPP has been shown to bind to various proteins, including enzymes, transcription factors, and signaling molecules.
Biochemical and Physiological Effects:
HEPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases and proteases. HEPP has also been shown to modulate the activity of transcription factors, such as NF-kB and AP-1. In addition, HEPP has been shown to inhibit the proliferation of cancer cells and to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
HEPP has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also relatively stable and can be stored for long periods of time. However, HEPP also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets.
Orientations Futures
There are several future directions for the study of HEPP. One direction is to further investigate its mechanism of action and its effects on specific proteins and pathways. Another direction is to develop new derivatives of HEPP that have improved specificity and potency. Finally, HEPP could be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
HEPP is a synthetic compound that has been used in scientific research for various purposes. It has been shown to have a broad range of targets, including enzymes, transcription factors, and signaling molecules. HEPP has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of HEPP, including further investigation of its mechanism of action and the development of new derivatives with improved specificity and potency.
Méthodes De Synthèse
HEPP is synthesized through a series of chemical reactions. The first step involves the reaction of 2-(2-bromoethyl)pyridine with sodium hydride to form 2-(pyridin-2-yloxy)ethyl bromide. The second step involves the reaction of the 2-(pyridin-2-yloxy)ethyl bromide with 2-bromoacetic acid to form N-(2-bromoethyl)-N-[2-(pyridin-2-yloxy)ethyl]glycine. The final step involves the reaction of N-(2-bromoethyl)-N-[2-(pyridin-2-yloxy)ethyl]glycine with sodium hydroxide to form HEPP.
Applications De Recherche Scientifique
HEPP has been used in scientific research for various purposes. One of the main applications of HEPP is in the study of protein-protein interactions. HEPP has been used to identify and characterize protein-protein interactions in various biological systems. HEPP has also been used in the study of enzyme kinetics and in the development of new drugs.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-N-(2-pyridin-2-yloxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-2-12(16)14(7-9-15)8-10-17-11-5-3-4-6-13-11/h2-6,15H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUGQAACKCDXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCO)CCOC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2846658.png)
![2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2846660.png)



![N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2846666.png)

![ethyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate](/img/structure/B2846669.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2846672.png)
![2-((1-(4-methoxybenzyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2846673.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2846676.png)
![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2846681.png)